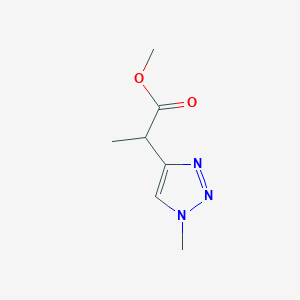
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve yield and reduce costs .
化学反応の分析
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce various substituted triazoles .
科学的研究の応用
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . Additionally, its inhibition of carbonic anhydrase involves binding to the enzyme’s active site, disrupting its catalytic activity .
類似化合物との比較
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar applications in pharmaceuticals and agrochemicals.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)propanoate: A structurally similar compound with comparable chemical properties.
Uniqueness
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and specialized materials .
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
methyl 2-(1-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-10(2)9-8-6/h4-5H,1-3H3 |
InChIキー |
OHHUACMMORHAHY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN(N=N1)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


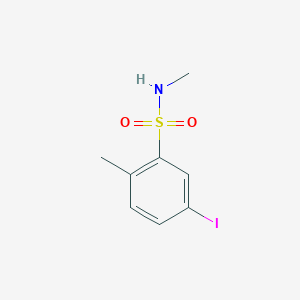
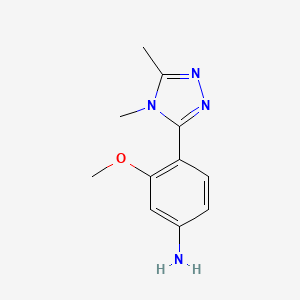

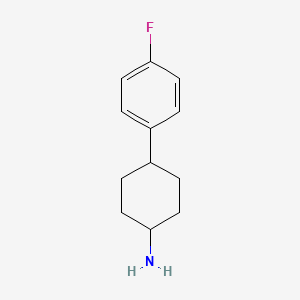
![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
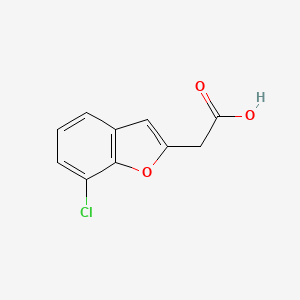

![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
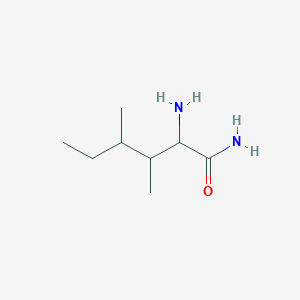

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)


![2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
